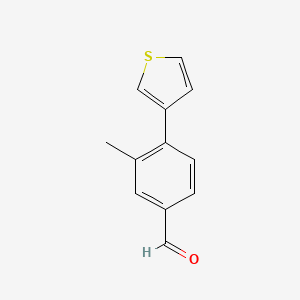

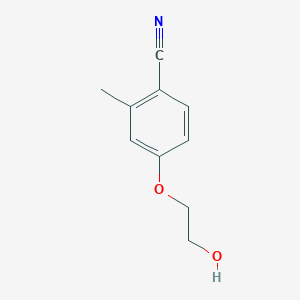

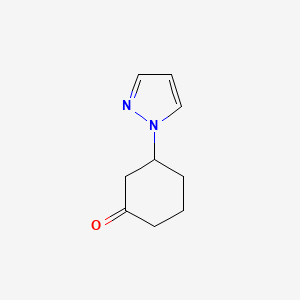

4-(2-Hydroxyethoxy)-2-methylbenzonitrile

説明

“4-(2-Hydroxyethoxy)-2-methylbenzonitrile” is also known as “2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone”. It is a photoinitiator and can be used in the synthesis of various materials . Its linear formula is HOCH2CH2OC6H4COC(CH3)2OH .

Synthesis Analysis

The compound has been used in the synthesis of water-soluble polymeric photoinitiators (PPIs) for free radical polymerization . It has also been used in the preparation of UV-VIS curable PEG hydrogels for biomedical applications .

Molecular Structure Analysis

The molecular formula of “4-(2-Hydroxyethoxy)-2-methylbenzonitrile” is C12H16O4 . The molecular weight is 224.25 .

Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of polyacrylamide-grafted chitosan nanoparticles by copolymerization of acrylamide and chitosan nanoparticles . It has also been used in the synthesis of hydrophobic polyurethane sponge through thiol–ene Click reaction .

Physical And Chemical Properties Analysis

The compound has a melting point of 88-90 °C (lit.) . It is soluble in methanol . The compound has a density of 1.183±0.06 g/cm3 (Predicted) and a vapor pressure of 0Pa at 25℃ .

科学的研究の応用

Synthesis and Pharmacological Use

- Selective Serotonin 2A Receptor Agonist: 4-(2-Hydroxyethoxy)-2-methylbenzonitrile has been synthesized as a potent and selective serotonin 2A receptor agonist, extensively used as a pharmacological tool in various in vivo and in vitro studies (Kristensen et al., 2021).

Thermochemical Properties

- Gas-Phase Enthalpies: The compound's gas-phase enthalpies of formation were studied using combustion calorimetry and vaporization enthalpies determined by the transpiration method, providing valuable data for thermochemical modeling (Zaitseva et al., 2015).

Pharmacological Investigations

- Serotonin 2A Receptor Signaling Exploration: Due to its high selectivity for serotonin 2A receptors, it has been utilized to investigate the effects of selective activation of these receptors in various animal models (Märcher Rørsted et al., 2021).

Molecular Design and Material Science

- Nonlinear Optical Polyurethanes: This compound was used to synthesize novel Y-type polyurethanes with nonlinear optical chromophores, showing high thermal stability and potential for electro-optic applications (Lee et al., 2004).

Safety And Hazards

将来の方向性

The compound has potential usage in biomaterials . It can be used in water-based photocuring systems, with high melting point, and can also be used in UV-curable powder coatings . It is a high-efficiency non-yellowing UV photoinitiator . It holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology .

特性

IUPAC Name |

4-(2-hydroxyethoxy)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-6-10(13-5-4-12)3-2-9(8)7-11/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISZYETXSAOZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethoxy)-2-methylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![4-methyl-N'-[(1E)-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]benzene-1-sulfonohydrazide](/img/structure/B1405888.png)

![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)

![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

![4,5-Pyrimidinediamine, 6-chloro-N4-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-2-(propylthio)-](/img/structure/B1405899.png)